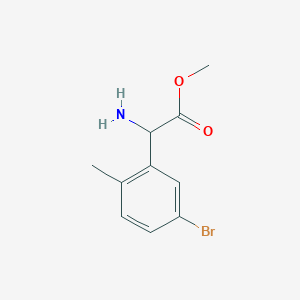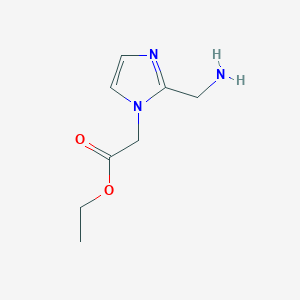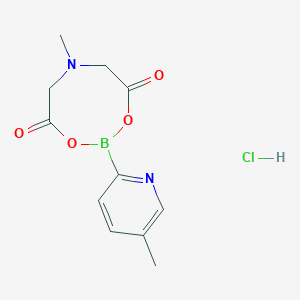![molecular formula C20H19FN2O3 B13543071 5-[({[3-Fluoro-4-(pyridin-3-yloxy)phenyl]methyl}amino)methyl]-2-methoxyphenol](/img/structure/B13543071.png)
5-[({[3-Fluoro-4-(pyridin-3-yloxy)phenyl]methyl}amino)methyl]-2-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[({[3-Fluoro-4-(pyridin-3-yloxy)phenyl]methyl}amino)methyl]-2-methoxyphenol is a complex organic compound featuring a fluorinated pyridine ring, a phenyl group, and a methoxyphenol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[({[3-Fluoro-4-(pyridin-3-yloxy)phenyl]methyl}amino)methyl]-2-methoxyphenol typically involves multiple steps:
Formation of the Pyridin-3-yloxyphenyl Intermediate: This step involves the nucleophilic aromatic substitution of a fluorinated pyridine with a phenol derivative under basic conditions, often using sodium or potassium carbonate as the base and dimethylformamide (DMF) as the solvent.
Aminomethylation: The intermediate is then subjected to aminomethylation using formaldehyde and a secondary amine, such as methylamine, under acidic conditions to form the aminomethylated product.
Methoxylation: Finally, the methoxy group is introduced via methylation of the phenol moiety using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The fluorine atom on the pyridine ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted pyridines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the fluorinated pyridine ring, which is known to enhance binding affinity and metabolic stability.
Medicine
Medicinally, this compound could be investigated for its potential as a therapeutic agent. The presence of the fluorine atom can improve the pharmacokinetic properties of the molecule, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Wirkmechanismus
The mechanism by which 5-[({[3-Fluoro-4-(pyridin-3-yloxy)phenyl]methyl}amino)methyl]-2-methoxyphenol exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The fluorinated pyridine ring could enhance binding affinity to target proteins, while the methoxyphenol moiety could participate in hydrogen bonding or hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoro-4-(pyridin-3-yloxy)phenol: Lacks the aminomethyl and methoxy groups, making it less versatile in terms of functionalization.
5-[(4-Fluorophenyl)methylamino]-2-methoxyphenol: Similar structure but without the pyridin-3-yloxy group, which may affect its binding properties and reactivity.
Uniqueness
The unique combination of a fluorinated pyridine ring, a phenyl group, and a methoxyphenol moiety in 5-[({[3-Fluoro-4-(pyridin-3-yloxy)phenyl]methyl}amino)methyl]-2-methoxyphenol provides a distinct set of chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C20H19FN2O3 |
|---|---|
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
5-[[(3-fluoro-4-pyridin-3-yloxyphenyl)methylamino]methyl]-2-methoxyphenol |
InChI |
InChI=1S/C20H19FN2O3/c1-25-20-7-5-15(10-18(20)24)12-23-11-14-4-6-19(17(21)9-14)26-16-3-2-8-22-13-16/h2-10,13,23-24H,11-12H2,1H3 |
InChI-Schlüssel |
YBGUVUPWKZVPGJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CNCC2=CC(=C(C=C2)OC3=CN=CC=C3)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Thiabicyclo[2.2.2]oct-5-ene-3-carboxylicacid](/img/structure/B13542989.png)



![N-[4-(1-amino-2-hydroxyethyl)phenyl]acetamide](/img/structure/B13543003.png)

![ethyl (Z)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B13543016.png)



![1-[(Tert-butoxy)carbonyl]-3-cyclopropylazetidine-3-carboxylicacid](/img/structure/B13543026.png)
![3-Aminospiro[3.3]heptane-1-carboxylic acid](/img/structure/B13543039.png)
![ethyl4H,5H,6H,7H,8H,9H-pyrazolo[1,5-a][1,4]diazocine-2-carboxylatehydrochloride](/img/structure/B13543067.png)
